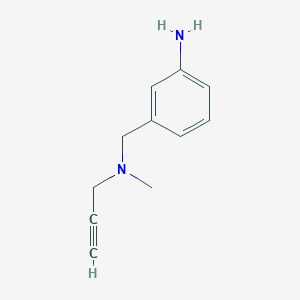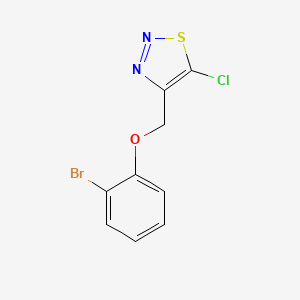
4-((2-Bromophenoxy)methyl)-5-chloro-1,2,3-thiadiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-((2-Bromophenoxy)methyl)-5-chloro-1,2,3-thiadiazole is a synthetic organic compound that belongs to the class of thiadiazoles Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-((2-Bromophenoxy)methyl)-5-chloro-1,2,3-thiadiazole typically involves multiple steps. One common method starts with the preparation of 2-bromophenol, which is then reacted with chloromethyl methyl ether to form 2-bromophenoxymethyl chloride. This intermediate is then subjected to a cyclization reaction with thiosemicarbazide in the presence of a suitable base, such as sodium hydroxide, to yield the desired thiadiazole compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimizing reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the production.
化学反応の分析
Types of Reactions
4-((2-Bromophenoxy)methyl)-5-chloro-1,2,3-thiadiazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms in the compound can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The thiadiazole ring can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while oxidation and reduction reactions can produce different thiadiazole derivatives with altered electronic properties.
科学的研究の応用
4-((2-Bromophenoxy)methyl)-5-chloro-1,2,3-thiadiazole has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs with antimicrobial or anticancer properties.
Industry: The compound can be used in the development of new materials with specific electronic or optical properties.
作用機序
The mechanism of action of 4-((2-Bromophenoxy)methyl)-5-chloro-1,2,3-thiadiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the bromophenoxy and chlorine groups allows the compound to form strong interactions with these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target molecule.
類似化合物との比較
Similar Compounds
- 4-((2-Bromophenoxy)methyl)benzoic acid
- 4-((2-Bromophenoxy)methyl)-N-(2-chlorophenyl)benzamide
- (2Z)-2-(Benzoylamino)-3-[4-(2-bromophenoxy)phenyl]acrylic acid
Uniqueness
4-((2-Bromophenoxy)methyl)-5-chloro-1,2,3-thiadiazole is unique due to the presence of both bromophenoxy and chlorine groups, which confer distinct chemical properties and reactivity. This combination of functional groups is not commonly found in other thiadiazole derivatives, making it a valuable compound for research and development in various fields.
特性
分子式 |
C9H6BrClN2OS |
|---|---|
分子量 |
305.58 g/mol |
IUPAC名 |
4-[(2-bromophenoxy)methyl]-5-chlorothiadiazole |
InChI |
InChI=1S/C9H6BrClN2OS/c10-6-3-1-2-4-8(6)14-5-7-9(11)15-13-12-7/h1-4H,5H2 |
InChIキー |
OESAFRNQDDEVRW-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)OCC2=C(SN=N2)Cl)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(5AS,10bR)-9-nitro-2-(2,4,6-trichlorophenyl)-5a,10b-dihydro-4H,6H-indeno[2,1-b][1,2,4]triazolo[4,3-d][1,4]oxazin-2-ium](/img/structure/B14903270.png)
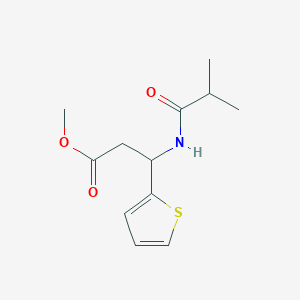
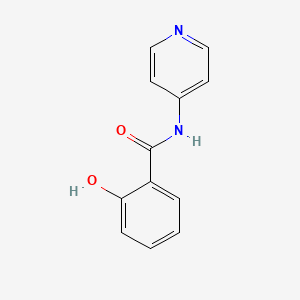
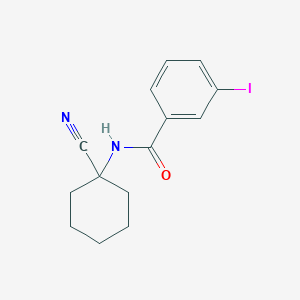
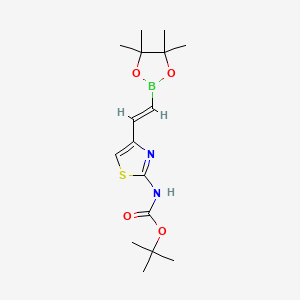
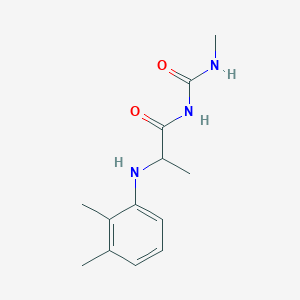
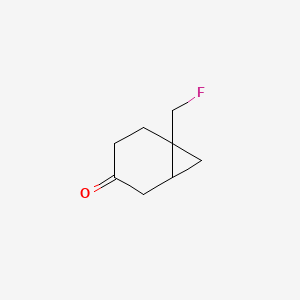
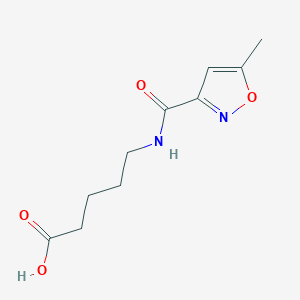
![Ethyl 3-chloro-4-oxo-4,5-dihydrothieno[3,2-c]pyridine-6-carboxylate](/img/structure/B14903322.png)
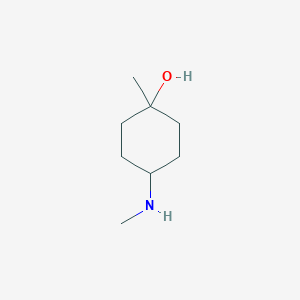
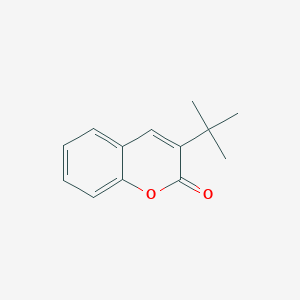
![tert-Butyl 1-formyl-3,8-diazabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B14903333.png)

